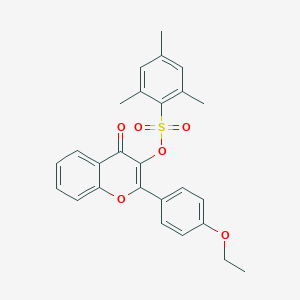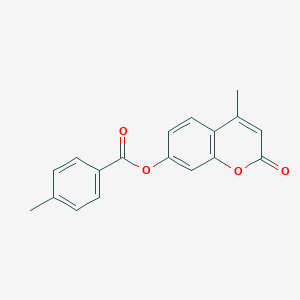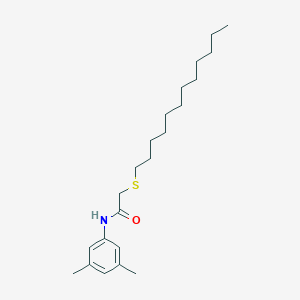
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-4-oxo-4H-chromen-3-yl 2,4,6-trimethylbenzenesulfonate, also known as EPC-TMB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Antioxidant Properties
Studies on 4-hydroxycoumarin derivatives, closely related to the chemical structure , have explored their antioxidant capabilities. For instance, the investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, including the synthesis and evaluation of compounds like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, revealed significant scavenger activity in vitro, emphasizing the potential for these compounds in mitigating oxidative stress-related damages (S. Stanchev et al., 2009).
Antimicrobial and Cytotoxic Activities
Research on derivatives of 4-hydroxycoumarin has also highlighted their antimicrobial and cytotoxic activities. For example, synthesized derivatives like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride showed notable antibacterial activity against common pathogens such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest the therapeutic potential of these compounds in addressing bacterial infections (A. Behrami & Florent Dobroshi, 2019).
Synthetic Methodologies
Advancements in synthetic methodologies for chromene derivatives have been a focal point of research, aiming to enhance the efficiency and environmental compatibility of chemical syntheses. An efficient synthesis method described for furo[3,2-c]chromenes showcases the potential of these compounds in organic synthesis and drug development, providing a foundational approach for creating novel molecules with specific biological activities (M. Khalilzadeh et al., 2011).
Anticancer Research
Bis-chromenone derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cells, with some compounds exhibiting promising in vitro activity. This research indicates the potential of chromenone-based compounds in the development of new anticancer therapies (Eeda Venkateswararao et al., 2014).
Propriétés
IUPAC Name |
[2-(4-ethoxyphenyl)-4-oxochromen-3-yl] 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6S/c1-5-30-20-12-10-19(11-13-20)24-25(23(27)21-8-6-7-9-22(21)31-24)32-33(28,29)26-17(3)14-16(2)15-18(26)4/h6-15H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANNSPLMUIHSOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)
![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)
![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)

![N-(4-ethoxyphenyl)-2-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]acetamide](/img/structure/B371338.png)
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)
